molecular formula C2H5NO2 B1329947 Glycine-1-13C CAS No. 20110-59-2

Glycine-1-13C

Cat. No. B1329947
CAS RN: 20110-59-2
M. Wt: 76.059 g/mol
InChI Key: DHMQDGOQFOQNFH-VQEHIDDOSA-N
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Description

Glycine-1-13C is a stable isotope-labeled form of glycine, the simplest amino acid with a single hydrogen atom as its side chain. It is an important compound in various biochemical and medical research applications, particularly in metabolic studies, due to the incorporation of the 13C isotope at the first carbon position of the glycine molecule .

Synthesis Analysis

The synthesis of glycine-1-13C can be achieved through improved procedures that involve peptide coupling reagents. For instance, the synthesis of cholyl[1,2-13C2]glycine, a bile acid conjugate, has been described using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, yielding high purity and yields above 90% . This method is also applicable for large-scale preparations, indicating its practicality for research and industrial applications.

Molecular Structure Analysis

The molecular structure of glycine-1-13C has been studied using various spectroscopic techniques. For example, the 13C chemical shift and 13C-15N dipolar tensors for the peptide bond in [1-13C]glycyl[15N]glycine·HCl·H2O have been determined, revealing an axially asymmetric 13C chemical shift tensor and a C-N bond length consistent with X-ray crystallographic studies .

Chemical Reactions Analysis

Glycine-1-13C is involved in numerous chemical reactions within biological systems. It is incorporated into purines during DNA synthesis, as demonstrated by a method using [1-13C]-glycine to measure DNA synthesis rates in cell cultures . Additionally, the fate of glycine in Maillard reaction products has been investigated, showing that glycine can undergo Strecker degradation and other reactions without CO2 loss, contributing to the complexity of Maillard reaction products .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycine-1-13C are influenced by its molecular structure and the environment. In supersaturated aqueous solutions, glycine predominantly exists as monomers rather than dimers, which has implications for its crystallization and polymorphism . Solid-state NMR spectroscopy has been used to observe glycine in elastin, indicating that a significant portion of the 13C population resides in regions of conformational flexibility . Furthermore, the conformational characterization of glycine residues in homopolypeptides has been studied, showing that the 13C chemical shifts of glycine methylene carbons are affected by the polypeptide's conformation .

Scientific Research Applications

  • Metabolic Pathways and Disease Therapies Glycine-1-13C plays a crucial role in folate-mediated one-carbon metabolism, a target for many therapies in human diseases. Its involvement in the metabolism of serine 3-carbon, which contributes to the synthesis of formate, a major building block for cytosolic 1C metabolism, is notable. Abnormal glycine metabolism is linked to various human pathological conditions. The isotopic labeling of glycine at 2-carbon has enabled the investigation of its incorporation into purines, interconversion with serine, and CO2 production in the mitochondria (Tan et al., 2020).

  • Glycine Metabolism in Obesity and Metabolic Diseases Glycine is essential for multiple metabolic pathways, including glutathione synthesis and regulation of one-carbon metabolism. Studies have found lower circulating glycine levels in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease, highlighting the potential benefits of increasing glycine availability to curb the progression of these metabolic disturbances (Alves et al., 2019).

  • particularly with 1H-13C cross-polarization magic-angle spinning (CP MAS) kinetics, provides valuable insights into the interaction between adjacent and remote spins in glycine. This approach is crucial in understanding the molecular behavior of glycine in various states, including its role in glycine metabolism (Dagys et al., 2018).
  • Astrophysical and Meteoritic Studies Glycine-1-13C is used in studies exploring the origins of glycine in meteorites, providing insights into the processes that occurred before, during, and after the formation of the Solar System. The isotopic analysis of glycine helps in understanding its synthetic routes and the levels of processing in the parent body, thereby contributing to our knowledge of astrochemistry and extraterrestrial organic compounds (Aponte et al., 2017).

  • Agricultural Research Glycine-1-13C aids in studying the uptake of soluble organic nitrogen by plants. Research has demonstrated that plants can directly uptake intact glycine, influencing the nitrogen metabolism in agricultural contexts. Such studies are vital for understanding plant nutrition and improving agricultural practices (Zhou et al., 2017).

  • Medical Imaging and Cancer Research The role of glycine-1-13C in medical imaging, particularly in the detection of glioblastoma, is noteworthy. It serves as a molecular probe in hyperpolarized magnetic resonance spectroscopy (MRS) to monitor γ-glutamyl-transferase activity, a key enzyme in glutathione homeostasis. This application is crucial for the specific detection and monitoring of tumors (Batsios et al., 2019).

  • Soil Science and Ecosystem Studies Research involving glycine-1-13C contributes to our understanding of amino acid uptake by soil microorganisms and plants. It helps in studying the partitioning of carbon and nitrogen in soil ecosystems, providing insights into soil nutrient dynamics and ecosystem functioning (Yang et al., 2020).

Safety And Hazards

Glycine-1-13C may cause respiratory tract irritation, skin irritation, and eye irritation. It may also be harmful if swallowed or absorbed through the skin .

Future Directions

Glycine-1-13C is available for purchase from various suppliers for research use . It is expected to continue to be used in various research studies, particularly in the field of neurology .

properties

IUPAC Name

2-aminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942139
Record name (1-~13~C)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine-1-13C

CAS RN

20110-59-2
Record name Glycine-1-13C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~13~C)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

acidifying the H2NCH2COONa with sulfuric acid in an aqueous system to form glycine and sodium sulfate.
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Synthesis routes and methods II

Procedure details

By following the procedure of Examples 5 to 12, but replacing N-(t-butyloxycarbonyl)-S-(4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine with N-(t-butyloxycarbonyl)-S-(3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine, and replacing H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OCH3 with H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl, rat[(CH2CH2CO)105, hCys121 ]ANF-(105-126) is obtained Amino acid analysis of the product (1,Q=CH2CH2, R1=Phe, R2 =Gly, R3 =Ile, R4 =Phe, R5 =Tyr, X=S, Y1 des-Y and W is hydroxy) gave Asn+Asp (2.00), Ser (1.78), Gln (1.01), Gly(5.18), Ala (1.00), Ile (1.80), Leu (1.02), Tyr (0.99), Phe (2.00), Arg (3.45). Molecular weight was determined by FAB mass spectroscopy: C102H156N32O30S requires 2342.6: found, 2342M+.
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4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine
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3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine
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H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl
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Synthesis routes and methods III

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
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sodium deoxycholate
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Synthesis routes and methods IV

Procedure details

60×1.6 cm siliconised column was filled with dextran sulphate Sepharose 4B matrix prepared as in Example 1. The resin was equilibrated at 4° C. with 14 mM trisodium citrate, 2.1 mM calcium chloride in 1.0 M glycine pH 7.3. Two bags of Blood Transfusion Service cryoprecipitate were thawed at 37° C., combined and diluted to 100 ml with equilibrating buffer and adjusted to pH 7.3 with 0.05 M hydrochloric acid. After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant was diluted to 50 ml and applied to the chromatography column and developed at 4° C. at 42 ml per hour. Wben all the unbound material was judged to have eluted the bound proteins were developed with a simple two-chamber gradient comprised of 450 ml of the initial equilibrating buffer and 450 ml of 1.0 M glycine, 1.0 M sodium chloride, 2.1 mM calcium chloride pH 5.5, resulting in an elution profile that was linear with respect to sodium chloride concentration, but convex with respect to lowering pH value. As with Example 4 there was good resolution of Factor VIII from most plasma proteins. Fibrinogen eluted at 0.15 M sodium chloride pH 7.0, fibronectin at 0.28 M sodium chloride pH 6.7 and Factor VIII at 0.38 M sodium chloride pH 6.5 with overall yields of 100% Factor VIIIR:Ag, 100% Factor VIIIR:CoF, 65% Factor VIIIC:Ag and 35 % Factor VIII:C.
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dextran sulphate Sepharose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine-1-13C
Reactant of Route 2
Glycine-1-13C
Reactant of Route 3
Glycine-1-13C
Reactant of Route 4
Glycine-1-13C
Reactant of Route 5
Glycine-1-13C
Reactant of Route 6
Glycine-1-13C

Citations

For This Compound
81
Citations
PD Godfrey, RD Brown - Journal of The American Chemical …, 1995 - ACS Publications
Using our Stark-modulated free-expansion jet spectrometer, we have measured and subsequently analyzed the rotational spectra of the two 13C, the 15N, and the methylene-^ …
Number of citations: 289 pubs.acs.org
AF Wagner, M Frey, FA Neugebauer… - Proceedings of the …, 1992 - National Acad Sciences
Pyruvate formate-lyase (acetyl-CoA:formate C-acetyltransferase, EC 2.3.1.54) from anaerobic Escherichia coli cells converts pyruvate to acetyl-CoA and formate by a unique homolytic …
Number of citations: 460 www.pnas.org
A Connell, AG Calder, SE Anderson… - British Journal of …, 1997 - cambridge.org
Rates of protein synthesis for the liver, plasma albumin and total plasma protein were quantified in sheep either offered a supra-maintenance intake or fasted for 3 d. The technique of …
Number of citations: 104 www.cambridge.org
T Oh-Hama, H Seto, S Miyachi - Plant Science, 1985 - Elsevier
The 13 C-nuclear magnetic resonance (NMR) spectra of chlorophyll a formed in dark-grown Scenedesmus obliquus (Turp.) Kützing in the presence of [1- 13 C]glutamate, [2- 13 C]- and […
Number of citations: 7 www.sciencedirect.com
PD Kleir, OW Berngruber, PA Szczepanik - … OF A SEMINAR THE USE OF STABLE … - osti.gov
… calculated that about 5 mM of cholyl glycine-1-13C would be required to achieve sufficient … cholyl glycine-1-1^ C and cholyl glycine-1-13C* in three normal subjects and one subject with …
Number of citations: 2 www.osti.gov
M Al-Mamun, C Ito, T Fujita, H Sano… - … -Australasian journal of …, 2007 - koreascience.kr
The [$^ 2H_5 $] phenylalanine model was compared with the [1-$^{13} C $] leucine method to determine whole body protein synthesis (WBPS) and degradation (WBPD) in sheep fed at …
Number of citations: 11 koreascience.kr
M Abacilar, F Daus, C Haas, SI Brückner, E Brunner… - RSC Advances, 2016 - pubs.rsc.org
… The number of transformations during chemical synthesis was minimized by coupling Fmoc-glycine-15N, Fmoc-glycine-1-13C, or Fmoc-β-alanine simultaneously at both ends of the …
Number of citations: 10 pubs.rsc.org
DD Lazarus - 1991 - elibrary.ru
In order to prevent the changes in intermediary metabolism that occur after an injury, rats were adapted to a high (70%, F) fat diet prior to surgical trauma and compared to rats given …
Number of citations: 0 elibrary.ru
GA Ten Have, MP Engelen, RR Wolfe… - The FASEB …, 2016 - Wiley Online Library
Rationale Sepsis is characterized by a severe redox imbalance. GSH plays a major role in the cellular defense against oxidative and nitrosative stress. It remains unclear whether the …
Number of citations: 0 faseb.onlinelibrary.wiley.com
M Frenkel-Pinter, K Matange, V Rajaei, JT Costner… - 2022 - chemrxiv.org
Methods Materials. All chemicals and reagents were analytical grade, including glycolic acid (Acros Organics,# 15451-0250), thioglycolic acid (Sigma-Aldrich,# 528056), glycerol (Alfa …
Number of citations: 1 chemrxiv.org

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